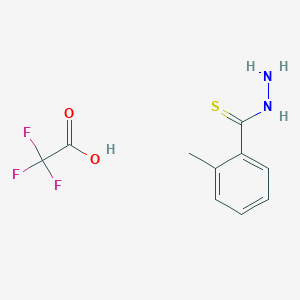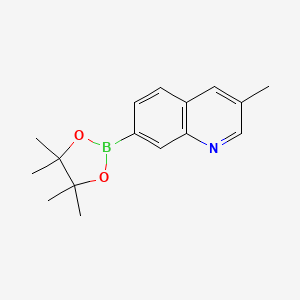
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. Reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the naphthalene ring.
科学的研究の応用
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and modulation of biological activity.
類似化合物との比較
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Trifluoromethoxy)benzoyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different reactivity and applications.
Uniqueness
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride is unique due to the presence of both the trifluoromethoxy and carbonyl chloride groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C12H6ClF3O2 |
|---|---|
分子量 |
274.62 g/mol |
IUPAC名 |
3-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-5-7-3-1-2-4-8(7)6-10(9)18-12(14,15)16/h1-6H |
InChIキー |
CQYURRFTAMEPEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B15064449.png)




![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)


![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)



![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)

